molecular formula C21H25N7O2 B2579465 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021211-32-4

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2579465
CAS No.: 1021211-32-4
M. Wt: 407.478
InChI Key: HMCLZNYLFZMBDJ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a urea-based small molecule characterized by a methoxy-methylphenyl group and a pyridazine-pyridine hybrid scaffold. The urea backbone serves as a critical pharmacophore, enabling hydrogen bonding with biological targets. The compound’s structure combines aromatic and heterocyclic moieties, which may enhance binding affinity and metabolic stability compared to simpler urea derivatives.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-14-4-5-17(30-3)16(12-14)25-21(29)24-11-10-23-18-6-7-19(28-27-18)26-20-13-15(2)8-9-22-20/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H,22,26,28)(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCLZNYLFZMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=NN=C(C=C2)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N7O2, with a molecular weight of approximately 407.478 g/mol. Its structure includes a methoxy group, a methyl group, and multiple nitrogen-containing moieties that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general procedure includes:

  • Preparation of key intermediates : Starting materials are reacted to form the necessary pyridazine and pyridine derivatives.
  • Formation of the urea linkage : The final step involves coupling the prepared intermediates to form the urea structure.

Anticancer Potential

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)12.50
Compound CHepG2 (liver cancer)17.82

These values suggest that modifications in the structure can enhance cytotoxicity against specific cancer types .

Anti-Tubercular Activity

The compound has also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. In a study, several derivatives were tested, revealing IC90 values ranging from 3.73 to 40.32 μM, indicating varying degrees of effectiveness . Notably, one derivative showed an IC90 of 40.32 μM, demonstrating potential for further development as an anti-TB agent.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Related compounds have been identified as inhibitors of various enzymes involved in cancer progression and inflammation . The specific mechanisms remain under investigation but suggest a multifaceted approach to therapeutic applications.

Study on Anticancer Activity

A recent study focused on the anticancer efficacy of several derivatives similar to the target compound. The research highlighted that specific structural modifications could significantly enhance activity against breast and lung cancer cell lines while maintaining low toxicity in normal cell lines .

Exploration of Anti-Tubercular Properties

In another investigation, derivatives were screened for their ability to inhibit Mycobacterium tuberculosis. The findings indicated that certain structural features are crucial for enhancing anti-tubercular activity, suggesting pathways for future drug design .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C21H25N7O2, with a molecular weight of approximately 407.478 g/mol. The compound features a methoxy group, a pyridazine moiety, and a urea linkage, which contribute to its biological properties. The detailed structural representation can be visualized through various chemical databases like PubChem, where it is cataloged under the CID 54581681 .

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, related compounds have shown promise in inhibiting protein kinases, which are critical in cancer progression.
  • Anticancer Properties : Preliminary studies suggest that this compound could possess anticancer properties, potentially functioning through mechanisms such as apoptosis induction or cell cycle arrest. Compounds with similar structures have been explored for their ability to target cancer cells selectively.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Given its structural similarity to known anticancer agents, further investigations could explore its efficacy against various cancer types.
  • Neurological Disorders : The presence of pyridine and pyridazine rings may indicate potential interactions with neurological targets. Compounds in this class have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.
  • Inflammatory Diseases : The anti-inflammatory properties of related compounds suggest that this compound might also be effective in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional parallels with several urea derivatives documented in the literature. Below is a detailed comparison based on substituents, biological activity, and synthesis:

Table 1: Key Comparisons with Structural Analogs

Compound Name/ID Structural Features Biological Activity Synthesis Highlights Reference ID
Target Compound - 2-Methoxy-5-methylphenyl
- Pyridazine-pyridine hybrid
- Ethylurea linker
Inferred: Potential kinase modulation Not specified in evidence
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) - Chloro-fluorophenoxy
- Dimethoxyphenyl
- Pyridin-2-ylurea
Glucokinase activator Multi-step coupling under mild conditions
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea - Triazinan-2-ylidene core
- Chlorobenzyl group
Analgesic (preclinical) Reflux in acetic acid
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)... - Fluorophenyl
- Pyrrolidinyl-methoxyethyl
- Pyrimidinyl-pyrazole
Not specified Stereoselective synthesis
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) - Dimethoxyphenyl
- Pyrazole substituent
Kinase inhibitor (e.g., CDK2) Reflux in AcOH with ethyl propanoate
893998-30-6 (3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine) - Nitrophenyl
- Pyridazine-thioether
Not specified Thiol-alkylation under basic conditions

Key Structural and Functional Insights:

Urea Linker Variations :

  • The target compound employs an ethylurea linker, which may improve conformational flexibility compared to rigid triazinan-2-ylidene (Compound 3, ) or pyrrolidinyl () cores. This flexibility could enhance target engagement in dynamic binding pockets.

Aromatic Substitutents: The 2-methoxy-5-methylphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in 893998-30-6 ) or halogens (e.g., chloro-fluorophenoxy in Compound 1 ). Methoxy and methyl groups may enhance lipophilicity and passive diffusion across membranes.

Heterocyclic Hybridization :

  • The pyridazine-pyridine scaffold is distinct from pyrimidine-pyrazole () or pyridin-2-yl-thioether (893998-30-6, ) systems. Pyridazine’s electron-deficient nature could facilitate π-π stacking with aromatic residues in enzymatic targets.

Biological Activity Trends :

  • Urea derivatives with pyridinyl or pyrimidinyl motifs (e.g., MK13 ) often target kinases or GPCRs. The target compound’s pyridazine core may confer selectivity for ATP-binding pockets in kinases.

Synthetic Feasibility :

  • Analogous compounds (e.g., MK13 ) are synthesized via condensation reactions under acidic reflux, suggesting that the target compound could be synthesized using similar protocols with tailored intermediates.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea?

Methodological Answer: The synthesis of this urea derivative can be approached via stepwise coupling of aromatic and heterocyclic precursors. A common strategy involves:

  • Step 1: Preparation of the pyridazine-amine intermediate by nucleophilic substitution between 6-chloropyridazin-3-amine and 4-methylpyridin-2-amine under reflux in ethanol with catalytic triethylamine .
  • Step 2: Alkylation of the pyridazine-amine intermediate using 2-chloroethyl isocyanate to introduce the ethylurea linker, followed by reaction with 2-methoxy-5-methylphenyl isocyanate to form the final urea moiety.
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol are recommended for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is typically required for biological assays .
  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy and methyl groups on the phenyl ring, pyridazine-amine linkage). Key signals include aromatic protons (δ 6.8–8.2 ppm) and urea NH protons (δ 5.5–6.0 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~483.2 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the target binding affinity and selectivity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinase domains or GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic lysine/aspartate residues and π-π stacking of the pyridazine ring with hydrophobic pockets .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Reproduce activity tests (e.g., antiproliferative IC50_{50}) under controlled conditions (e.g., 72-hour exposure in MCF-7 cells with 10% FBS) to minimize variability .
  • Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to divergent results .
  • Metabolic Stability: Compare hepatic microsomal half-life (human vs. rodent) to clarify species-specific discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., replacing 2-methoxy-5-methylphenyl with 3,4-dichlorophenyl) to assess steric and electronic effects on target binding .
  • Linker Optimization: Test ethylene vs. propylene spacers in the urea-ethyl chain to balance flexibility and rigidity for membrane permeability .
  • Bioisosteric Replacement: Substitute pyridazine with pyrimidine to evaluate impact on solubility and metabolic stability .

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